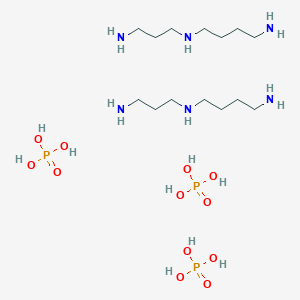

Spermidine phosphate salt

Beschreibung

Eigenschaften

CAS-Nummer |

1945-32-0 |

|---|---|

Molekularformel |

C14H47N6O12P3 |

Molekulargewicht |

584.48 g/mol |

IUPAC-Name |

N'-(3-aminopropyl)butane-1,4-diamine;phosphoric acid |

InChI |

InChI=1S/2C7H19N3.3H3O4P/c2*8-4-1-2-6-10-7-3-5-9;3*1-5(2,3)4/h2*10H,1-9H2;3*(H3,1,2,3,4) |

InChI-Schlüssel |

RQFVSMCFDFGRDX-UHFFFAOYSA-N |

SMILES |

C(CCNCCCN)CN.C(CCNCCCN)CN.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O |

Kanonische SMILES |

C(CC[NH2+]CCC[NH3+])C[NH3+].C(CC[NH2+]CCC[NH3+])C[NH3+].OP(=O)([O-])[O-].OP(=O)([O-])[O-].OP(=O)([O-])[O-] |

Andere CAS-Nummern |

49721-50-8 |

Synonyme |

N-(3-Aminopropyl)-1,4-butanediamine/phosphoric acid,(1:x) |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: Role of Spermidine Phosphate Salt in Autophagy Induction

Executive Summary

Spermidine is a naturally occurring polyamine that has emerged as a critical caloric restriction mimetic (CRM), capable of extending lifespan and protecting against age-related pathologies through the induction of autophagy.[1][2][3] While often available as a free base or trihydrochloride, Spermidine Phosphate Salt (Spermidine·PO₄) offers a distinct physicochemical profile favoring stability and handling in precise experimental setups.[4]

This guide details the mechanistic role of spermidine phosphate in autophagy induction, specifically targeting its inhibition of the acetyltransferase EP300.[5] It provides a rigorous, self-validating experimental framework for researchers to quantify autophagic flux, ensuring reproducibility and data integrity in drug development and basic research.

Chemical & Pharmacological Profile

Why Spermidine Phosphate Salt?

The free base form of spermidine is a liquid that is highly sensitive to oxidation and air exposure, making precise molar dosing difficult over time. The phosphate salt hexahydrate form (CAS: 23273-82-7) stabilizes the polyamine as a crystalline solid.

| Feature | Spermidine Free Base | Spermidine 3HCl | Spermidine Phosphate Salt |

| State | Liquid (Oil) | Powder | Crystalline Powder |

| Stability | Low (Oxidizes rapidly) | High (Hygroscopic) | High (Stable at -20°C) |

| Solubility | Organic solvents/Water | Water | Water |

| Primary Use | Organic Synthesis | General Supplementation | Precise Biological Assays |

Stoichiometry & Dosing Correction

Critical Alert: Researchers often miscalculate molarity by ignoring the counter-ions and hydration shell.

-

Formula:

[6][7] -

Molecular Weight (Complex): ~692.6 g/mol

-

Active Moiety (Spermidine): 145.25 g/mol

-

Correction Factor: When using the phosphate salt, verify the MW listed on the specific batch (often normalized to ~346.3 g/mol per spermidine unit).

-

Calculation:

-

Mechanistic Deep Dive: The EP300 Axis

Spermidine induces autophagy primarily through an mTOR-independent mechanism, distinguishing it from Rapamycin. The core target is the acetyltransferase EP300 (p300).

The Deacetylation Cascade

-

EP300 Inhibition: Spermidine competitively inhibits the catalytic core of EP300.[5]

-

Hypoacetylation: Inhibition of EP300 reduces the acetylation of:

-

Histone H3 (Lysine 9/14/18): Epigenetic remodeling that upregulates autophagy-related genes (ATGs).

-

Cytosolic ATG Proteins (ATG5, ATG7, LC3): Direct deacetylation allows these proteins to assemble into the phagophore.

-

-

Autophagy Initiation: The deacetylated machinery drives autophagosome formation and flux.

Signaling Pathway Visualization

Figure 1: Spermidine inhibits EP300, shifting the cellular equilibrium toward deacetylation of histones and ATG proteins, thereby activating autophagy.

Experimental Framework (In Vitro)

To validate spermidine-induced autophagy, one must measure autophagic flux , not just steady-state markers. A static increase in LC3-II can indicate either induction or lysosomal blockage.

Reagent Preparation

-

Stock Solution (100 mM):

-

Dissolve Spermidine Phosphate Salt in sterile, deionized water.

-

Note: Do not use DMSO; water solubility is excellent.

-

Filter sterilize (0.22 µm).

-

Aliquot into small volumes (e.g., 50 µL) and store at -20°C .

-

Shelf Life: Discard thawed aliquots after 24 hours. Polyamine oxidation products are toxic and confound results.

-

Cell Treatment Protocol

Model: HeLa, U2OS, or primary mammalian cells.

| Step | Action | Rationale |

| 1. Seeding | Seed cells to reach 70% confluency overnight. | Over-confluency induces basal autophagy (contact inhibition). |

| 2. Treatment | Add Spermidine (1 µM – 100 µM). | Dose-response is critical. <1 µM is often ineffective; >1 mM can be toxic. |

| 3. Duration | Incubate for 4 – 24 hours. | Autophagy is dynamic; 4h detects early flux, 24h detects gene activation. |

| 4. Flux Block | Add Bafilomycin A1 (100 nM) or Chloroquine (20 µM) for the last 2 hours. | Prevents lysosomal degradation of LC3-II, allowing accumulation measurement. |

| 5. Lysis | Lyse in RIPA buffer + Protease/Phosphatase inhibitors. | Preserves LC3-II lipidation state. |

Quantification: The "Flux" Equation

Autophagy is confirmed only if:

If Spermidine + BafA1 does not increase LC3-II compared to Spermidine alone, the pathway is blocked, not induced.

Experimental Workflow Diagram

Figure 2: Standardized workflow for assessing autophagic flux using lysosomal inhibitors (Bafilomycin A1).

In Vivo Translational Considerations

When moving from cell culture to animal models, the phosphate salt's solubility facilitates oral dosing.

-

Route: Oral (Drinking Water).[8]

-

Dose: 3 mM – 30 mM in drinking water.[1][8]

-

Note: Spermidine has poor bioavailability if not continuously supplied; drinking water is preferred over gavage for steady-state levels.

-

-

Tissue Markers:

-

Heart/Liver: Western blot for LC3-II and p62.

-

Histology: Acetylation staining (Ac-Lysine) should decrease in treated tissues.

-

Troubleshooting & Validity Checks

| Observation | Potential Cause | Solution |

| No increase in LC3-II | Spermidine oxidation | Prepare fresh stock; ensure -20°C storage. |

| High cell death | Concentration > 1 mM | Titrate down. Spermidine can induce necrosis at high doses. |

| No difference with BafA1 | Saturated Autophagy | Reduce treatment time (e.g., check 4h instead of 24h). |

| Precipitation in media | pH shock | Dissolve salt in water first, not directly in media. |

References

-

Induction of autophagy by spermidine promotes longevity. [1][2]

- Source: N

-

URL:[Link]

-

Spermidine induces autophagy by inhibiting the acetyltransferase EP300. [5]

-

Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition).

-

Spermidine and resveratrol induce autophagy by distinct pathways converging on the acetylproteome. [11]

- Source: Journal of Cell Biology (2011)

-

URL:[Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. just-glow.com [just-glow.com]

- 3. lookchem.com [lookchem.com]

- 4. What Sets Spermidine Trihydrochloride Apart From Regular Spermidine? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]

- 5. “Spermidine restores dysregulated autophagy and polyamine synthesis in aged and osteoarthritic chondrocytes via EP300” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spermidine 23273-82-7 [sigmaaldrich.com]

- 7. Spermidine 23273-82-7 [sigmaaldrich.com]

- 8. Methods for Measuring Autophagy in Mice [mdpi.com]

- 9. alzforum.org [alzforum.org]

- 10. researchgate.net [researchgate.net]

- 11. rupress.org [rupress.org]

- 12. CN113735716B - Preparation method of spermidine - Google Patents [patents.google.com]

Technical Guide: Spermidine – From Historical Artifact to Autophagic Effector

Executive Summary

Spermidine (

This guide serves as a technical dossier for researchers, detailing the molecule's discovery, biosynthetic regulation, mechanistic pathways, and validated quantification protocols.

The Crystallization of History (1678–1924)

The discovery of polyamines is a case study in scientific serendipity, spanning 250 years from simple microscopy to structural chemistry.[2]

The "Crystal" Confusion

In 1678 , Antonie van Leeuwenhoek , utilizing his single-lens microscopes, observed the formation of sharp, transparent crystals in human semen samples that had been allowed to stand. He reported these findings to the Royal Society, describing them as "three-sided" structures.

-

The Misconception: For nearly two centuries, these were referred to generically. In 1888, Ladenburg and Abel proposed the name "Spermine" for the base forming these crystals (Spermine Phosphate).

-

The Correction: It was not until the 1920s that the distinction between the tetraamine (Spermine) and the triamine (Spermidine) was chemically resolved.

Structural Elucidation

The definitive identification of Spermidine occurred in 1924 by O. Rosenheim and H.W. Dudley .

-

Isolation: While analyzing the "mother liquor" remaining after the crystallization of spermine phosphate, they isolated a new base.

-

Synthesis: They deduced its structure as a triamine and successfully synthesized it, confirming it was distinct from, yet biosynthetically related to, spermine. This pivotal work established the chemical basis for the entire polyamine field.

Biosynthesis and Metabolic Regulation[3][4]

Spermidine is not merely a diet-derived nutrient; it is tightly regulated by a high-flux biosynthetic pathway. The pathway relies on two precursor loops: the Ornithine loop (providing the putrescine backbone) and the Methionine loop (providing the aminopropyl group).

Key Enzymatic Steps

-

Ornithine Decarboxylase (ODC1): The rate-limiting enzyme that converts Ornithine to Putrescine. ODC1 has one of the shortest half-lives of any mammalian protein (~10-30 minutes), allowing rapid fluctuation in response to growth stimuli.

-

S-Adenosylmethionine Decarboxylase (AMD1): Converts SAM to decarboxylated SAM (dcSAM). This is the source of the aminopropyl group.[1]

-

Spermidine Synthase (SRM): Transfers the aminopropyl group from dcSAM to Putrescine, yielding Spermidine .

-

Spermine Synthase (SMS): Adds a second aminopropyl group to Spermidine, yielding Spermine.

Pathway Visualization

Figure 1: The Polyamine Biosynthetic Flux. Note the convergence of the Ornithine and Methionine pathways at Spermidine Synthase (SRM).

Mechanistic Action: Autophagy and Epigenetics[6]

Spermidine is unique among polyamines because its depletion is lethal in eukaryotes, primarily due to its role in eIF5A hypusination . However, its therapeutic potential lies in its ability to induce autophagy via two distinct pathways.

The EP300 Deacetylation Axis

Acetylation of autophagy-essential proteins (like ATG5, ATG7, and LC3) inhibits their function.

-

Mechanism: Spermidine acts as a competitive inhibitor of EP300 (E1A-associated protein p300), a histone acetyltransferase.[3][4]

-

Outcome: Inhibition of EP300 leads to the deacetylation of these ATG proteins, allowing the formation of the phagophore and the initiation of autophagic flux.

The eIF5A-TFEB Axis

eIF5A is a translation factor that prevents ribosomal stalling at polyproline motifs.

-

Hypusination: Spermidine provides the 4-aminobutyl moiety to a specific lysine on eIF5A (catalyzed by Deoxyhypusine Synthase).[5] This modification is essential for eIF5A activity.

-

TFEB Translation: The transcription factor TFEB (master regulator of lysosomal biogenesis) contains polyproline motifs. Without spermidine-hypusinated eIF5A, TFEB is poorly translated.

-

Outcome: High spermidine -> Hypusinated eIF5A -> Efficient TFEB translation -> Upregulation of autophagy genes (CLEAR network).

Mechanism Visualization

Figure 2: Dual-Mechanism of Spermidine. Left: Epigenetic regulation via EP300 inhibition. Right: Translational control via eIF5A hypusination.

Experimental Protocols

Quantifying polyamines is challenging due to their lack of chromophores and high polarity. The following protocol utilizes Dansyl Chloride derivatization, which adds a fluorescent tag, making the molecules hydrophobic enough for Reverse-Phase HPLC.

Protocol: HPLC Quantification of Spermidine

Validation: This is a self-validating system using an internal standard (1,7-diaminoheptane) to correct for extraction efficiency and derivatization variability.

Reagents:

-

Internal Standard (IS): 1,7-diaminoheptane (100 µM).

-

Derivatizing Agent: Dansyl Chloride (10 mg/mL in Acetone).

-

Buffer: Saturated Sodium Carbonate (

).

Step-by-Step Workflow:

-

Homogenization:

-

Lyse cells/tissue in 5% Perchloric Acid (PCA).

-

Critical: Add 10 µL of Internal Standard to the lysate before centrifugation to track recovery.

-

Centrifuge at 12,000 x g for 10 min. Collect supernatant.

-

-

Derivatization (The "Dansylation"):

-

Mix 100 µL Supernatant + 200 µL Saturated

+ 400 µL Dansyl Chloride solution. -

Incubate: 60°C for 1 hour in the DARK (Dansyl derivatives are light-sensitive).

-

Chemistry: The sulfonyl chloride reacts with primary/secondary amines to form stable sulfonamides.

-

-

Quenching & Extraction:

-

Add 100 µL Proline (100 mg/mL) to scavenge excess Dansyl Chloride. Incubate 10 min.

-

Add 500 µL Toluene. Vortex vigorously for 30s.

-

Centrifuge to separate phases. The polyamines are now in the top organic (Toluene) layer .

-

-

HPLC Separation:

-

Dry the Toluene phase under nitrogen. Reconstitute in Acetonitrile.

-

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Gradient of Water/Acetonitrile.[6]

-

Detection: Fluorescence (Ex: 340 nm, Em: 515 nm).

-

Data Presentation: Polyamine Characteristics

| Property | Putrescine | Spermidine | Spermine |

| Structure | Diamine | Triamine | Tetraamine |

| Charge (pH 7.4) | +2 | +3 | +4 |

| Physiological Conc. | 0.1 - 0.5 mM | 0.5 - 2.0 mM | 0.5 - 1.0 mM |

| Key Function | Precursor | Autophagy Inducer / eIF5A | DNA Stabilization |

| HPLC Elution Order | 1st | 2nd | 3rd |

References

-

Leeuwenhoek, A. v. (1678).[2] Observationes D. Anthonii Lewenhoeck, de Natis e Semine Genitali Animalculis.[7] Philosophical Transactions of the Royal Society. Link

-

Rosenheim, O., & Dudley, H. W. (1924). The constitution of spermine and spermidine.[1][2][8][9][10] Biochemical Journal, 18(5), 1263–1272. Link

-

Eisenberg, T., et al. (2009). Induction of autophagy by spermidine promotes longevity.[11] Nature Cell Biology, 11, 1305–1314. Link

-

Pietrocola, F., et al. (2016). Spermidine induces autophagy by inhibiting the acetyltransferase EP300.[3][4] Cell Death & Differentiation, 22, 509–516. Link

-

Madeo, F., et al. (2018). Spermidine in health and disease. Science, 359(6374). Link

-

Minocha, R., et al. (1990). High-performance liquid chromatographic method for the determination of dansyl-polyamines. Journal of Chromatography A, 511, 177-183. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The early history of polyamine research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Spermidine induces autophagy by inhibiting the acetyltransferase EP300 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. scholars.unh.edu [scholars.unh.edu]

- 7. Antonie van Leeuwenhoek (1632–1723): Master of Fleas and Father of Microbiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spermidine and Spermine Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. The polyamines: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to Spermidine Phosphate Salt's Impact on Cellular Aging Processes

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular aging, a complex process characterized by a gradual decline in cellular function and integrity, is a primary driver of age-related diseases. A growing body of evidence highlights the critical role of endogenous polyamines, particularly spermidine, in mitigating the hallmarks of aging. This technical guide provides a comprehensive overview of the molecular mechanisms through which spermidine, administered as a stable phosphate salt, impacts cellular aging. We will delve into its primary role as a potent inducer of autophagy, its influence on mitochondrial function and histone acetylation, and its anti-inflammatory properties. This guide will further provide detailed, field-proven protocols for assessing the effects of spermidine in a laboratory setting, complete with troubleshooting and rationale. The information presented herein is intended to equip researchers with the foundational knowledge and practical tools necessary to investigate and harness the therapeutic potential of spermidine phosphate salt in the context of aging and age-related pathologies.

Introduction: Cellular Aging and the Promise of Polyamines

Cellular aging is a multifactorial process involving a progressive loss of physiological integrity, leading to impaired function and increased vulnerability to death. Hallmarks of aging include genomic instability, telomere attrition, epigenetic alterations, loss of proteostasis, deregulated nutrient sensing, mitochondrial dysfunction, cellular senescence, stem cell exhaustion, and altered intercellular communication.

Spermidine is a naturally occurring polyamine that is essential for cell growth, proliferation, and differentiation.[1][2] Its intracellular concentrations decline with age, and this decline has been correlated with an increased incidence of age-related diseases.[2][3] Exogenous supplementation with spermidine has been shown to extend the lifespan of various model organisms, from yeast to rodents.[4] Spermidine phosphate salt is a commonly used form in research due to its stability and solubility, allowing for consistent and reproducible experimental outcomes. While both natural and synthetic forms of spermidine are available, synthetic versions often offer higher purity and consistency.[5]

Core Mechanism of Action: Induction of Autophagy

The primary and most well-elucidated mechanism by which spermidine exerts its anti-aging effects is through the robust induction of autophagy.[1][2][3] Autophagy is a highly conserved cellular recycling process that degrades and removes damaged organelles and misfolded proteins, thereby maintaining cellular homeostasis.[2]

2.1. Inhibition of the Acetyltransferase EP300

A key molecular target of spermidine is the E1A-associated protein p300 (EP300), a histone acetyltransferase that acts as a negative regulator of autophagy.[4][6] Spermidine competitively inhibits the acetyltransferase activity of EP300.[4][7] This inhibition leads to the deacetylation of several core autophagy proteins, including ATG5, ATG7, ATG12, and LC3, thereby promoting the formation of the autophagosome.[4]

2.2. Regulation of Transcription Factors

Spermidine also influences the expression of autophagy-related genes (Atgs).[1] It can regulate the transcription factor eIF5A, which in turn promotes the synthesis of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1][8]

Caption: Spermidine's core mechanism of inducing autophagy via EP300 inhibition.

Broader Mechanistic Insights

Beyond autophagy, spermidine impacts several other facets of cellular aging.

3.1. Modulation of Histone Acetylation

Spermidine's inhibitory effect on acetyltransferases is not limited to autophagy-related proteins. It also leads to global changes in histone acetylation, a key epigenetic modification that influences gene expression.[3] By promoting histone deacetylation, particularly of histone H3, spermidine can modulate the expression of genes involved in aging and longevity.[3][9]

3.2. Enhancement of Mitochondrial Function

Mitochondrial dysfunction is a cornerstone of the aging process.[10] Spermidine has been shown to improve mitochondrial function in several ways:

-

Improved Bioenergetics: It can increase ATP production and the mitochondrial membrane potential.[11]

-

Reduced Oxidative Stress: Spermidine supplementation can decrease the production of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[11][12][13]

-

Enhanced Mitophagy: By inducing general autophagy, spermidine also promotes mitophagy, the selective removal of damaged mitochondria.[14]

3.3. Anti-Inflammatory Effects

Chronic, low-grade inflammation ("inflammaging") is a characteristic of aging. Spermidine exhibits potent anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines such as NF-κB, IL-1β, and IL-18.[1][8]

3.4. Telomere Preservation

Recent studies suggest that spermidine may also contribute to the preservation of telomeres, the protective caps at the ends of chromosomes that shorten with each cell division.[15] This novel observation points to another potential mechanism for its anti-aging effects.[15]

Quantitative Impact on Aging Phenotypes

The multifaceted molecular effects of spermidine translate into measurable improvements in aging-related phenotypes across various models.

| Parameter | Model Organism/System | Observed Effect of Spermidine | Reference |

| Lifespan | Yeast, Flies, Worms, Mice | Increased lifespan | [4] |

| Cardiac Aging | Aged Mice | Reversed age-related decline in mitochondrial respiration and biogenesis | [12] |

| Cellular Senescence | Cultured Cells | Ameliorated premature cellular senescence | [8] |

| Cognitive Function | Aged Mice | Improved memory and learning | [10] |

| Mitochondrial Respiration | Human iPSC-derived neurons | Ameliorated age-related decline | [11] |

Key Experimental Protocols

To facilitate research in this area, we provide detailed protocols for assessing the impact of spermidine phosphate salt on cellular aging markers.

5.1. Protocol: Assessment of Cellular Senescence using SA-β-gal Staining

Senescence-associated β-galactosidase (SA-β-gal) activity is a widely used biomarker for senescent cells.

Rationale for Key Steps:

-

Fixation: Glutaraldehyde and formaldehyde cross-link proteins, preserving cellular morphology and immobilizing enzymes.

-

Staining Solution pH: The acidic pH of 6.0 is critical for distinguishing lysosomal β-galactosidase activity in senescent cells from that in non-senescent cells.

-

Incubation: The overnight incubation at 37°C allows for the enzymatic reaction to proceed to a detectable level without causing significant degradation of the cells.

Methodology:

-

Cell Seeding: Plate cells in a multi-well plate at a density that will result in 50-70% confluency at the time of staining.

-

Spermidine Treatment: Treat cells with the desired concentration of spermidine phosphate salt for the specified duration. Include a vehicle-treated control group.

-

Washing: Gently wash the cells twice with 1X Phosphate-Buffered Saline (PBS).

-

Fixation: Fix the cells with a 3% formaldehyde solution for 15 minutes at room temperature.[12]

-

Washing: Wash the cells three times with 1X PBS.

-

Staining: Add freshly prepared SA-β-gal staining solution to each well and incubate at 37°C overnight in a dry incubator (no CO2).

-

Visualization: The following day, observe the cells under a light microscope. Senescent cells will be stained blue.

-

Quantification: Count the number of blue-stained cells and the total number of cells in multiple fields of view to determine the percentage of senescent cells.

Self-Validation:

-

Positive Control: A known inducer of senescence, such as doxorubicin or etoposide.

-

Negative Control: Young, actively dividing cells.

Caption: Experimental workflow for SA-β-gal staining.

5.2. Protocol: Quantification of Autophagic Flux via LC3-II Immunoblotting

This protocol measures the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

Rationale for Key Steps:

-

Lysosomal Inhibition: The use of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) is crucial to block the degradation of LC3-II within the lysosome. The difference in LC3-II levels with and without the inhibitor represents the autophagic flux.

-

Protein Extraction and Quantification: Standardized protein concentrations are essential for accurate comparisons between samples.

-

Immunoblotting: Specific antibodies against LC3 allow for the visualization and quantification of both LC3-I and LC3-II.

Methodology:

-

Cell Treatment: Treat cells with spermidine phosphate salt. In the final 2-4 hours of treatment, add a lysosomal inhibitor to a subset of wells for both control and spermidine-treated groups.

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against LC3 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Incubate with an antibody against a loading control (e.g., GAPDH or β-actin).

-

-

Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities for LC3-II and the loading control. Normalize the LC3-II levels to the loading control. Autophagic flux is determined by the difference in normalized LC3-II levels between inhibitor-treated and untreated samples.

Self-Validation:

-

Positive Control: A known autophagy inducer like rapamycin or starvation media.

-

Negative Control: A known autophagy inhibitor like 3-methyladenine.

Conclusion and Future Directions

Spermidine phosphate salt is a promising agent for mitigating the cellular aging process. Its primary mechanism of action, the induction of autophagy via EP300 inhibition, is well-supported by current research.[4][6][7] Furthermore, its beneficial effects on mitochondrial health, histone modification, and inflammation underscore its potential as a multi-target therapeutic for age-related diseases.[1][3][11]

Future research should focus on elucidating the full spectrum of spermidine's molecular targets and its long-term effects in human clinical trials. The interplay between spermidine, the gut microbiome, and systemic metabolism also warrants further investigation.[16][17] For drug development professionals, the optimization of delivery systems and the identification of synergistic combinations with other geroprotectors could pave the way for novel and effective anti-aging interventions.

References

-

Molecular and cellular mechanisms of spermidine in age-related... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]

-

Pietrocola, F., Lachkar, S., Enot, D. P., Niso-Santano, M., Bravo-San Pedro, J. M., Sica, V., ... & Kroemer, G. (2015). Spermidine induces autophagy by inhibiting the acetyltransferase EP300. Cell death and differentiation, 22(3), 509-516. [Link]

-

Ali, M. A., & Po, G. (2022). New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases. Oxidative Medicine and Cellular Longevity, 2022. [Link]

-

Wang, J., Li, S., Wang, J., Zhang, C., Liu, S., Li, Y., ... & Kong, L. (2022). Spermidine alleviates cardiac aging by improving mitochondrial biogenesis and function. Frontiers in Pharmacology, 13, 946249. [Link]

-

Is Spermidine The Solution To Slow Down Cellular Aging? - The Ultimate Human. (2025, August 7). Retrieved February 5, 2026, from [Link]

-

Pietrocola, F., Lachkar, S., Enot, D. P., Niso-Santano, M., Bravo-San Pedro, J. M., Sica, V., ... & Kroemer, G. (2014). Spermidine induces autophagy by inhibiting the acetyltransferase EP300. Cell Death & Differentiation, 22(3), 509-516. [Link]

-

Fouad, A. (2023). Role of spermidine in longevity. Endocrine Abstracts. [Link]

-

New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]

-

Ali, M. A., & Po, G. (2022). New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases. Oxidative Medicine and Cellular Longevity, 2022. [Link]

-

Schwarz, C., Horn, N., & Benson, G. (2023). High-Dose Spermidine Supplementation Does Not Increase Spermidine Levels in Blood Plasma and Saliva of Healthy Adults: A Randomized Placebo-Controlled Pharmacokinetic and Metabolomic Study. Nutrients, 15(8), 1884. [Link]

-

Koyuncu, S., & Vilchez, D. (2024). Spermidine Enhances Mitochondrial Bioenergetics in Young and Aged Human-Induced Pluripotent Stem Cell-Derived Neurons. International Journal of Molecular Sciences, 25(1), 350. [Link]

-

Morselli, E., Mariño, G., Bennetzen, M. V., Eisenberg, T., Megalou, E., Schroeder, S., ... & Kroemer, G. (2011). Spermidine and resveratrol induce autophagy by distinct pathways converging on the acetylproteome. The Journal of cell biology, 192(4), 615-629. [Link]

-

Food-Derived vs Synthetic Spermidine: What is the Difference? - Oxford Healthspan. (2025, April 2). Retrieved February 5, 2026, from [Link]

-

Ghosh, S., & Kumar, A. (2021). Free spermidine evokes superoxide radicals that manifest toxicity. Elife, 10, e65627. [Link]

-

Al-Onaizi, M. A., & Al-Shammary, A. M. (2023). Spermidine Rescues Bioenergetic and Mitophagy Deficits Induced by Disease-Associated Tau Protein. International Journal of Molecular Sciences, 24(6), 5345. [Link]

-

Brian Kennedy | Spermidine for Autophagy & Combining Longevity Supplements - YouTube. (2022, January 29). Retrieved February 5, 2026, from [Link]

-

Spermidine competitively inhibits EP300 acetyltransferase activity in a... - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]

-

Liang, Y., Piao, C., Beuschel, C. B., To, M., & Sigrist, S. J. (2021). Spermidine-induced hypusination preserves mitochondrial and cognitive function during aging. Autophagy, 17(8), 2047-2049. [Link]

-

Comparative Evaluation of Urolithin A and Spermidine: A Duel for Autophagic and Mitophagic Dominance in Dietary Supplements - Preprints.org. (2025, February 4). Retrieved February 5, 2026, from [Link]

-

Spermidine induces autophagy that mediates spermidine-induced M2... - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]

-

Morselli, E., Mariño, G., Bennetzen, M. V., Eisenberg, T., Megalou, E., Schroeder, S., ... & Kroemer, G. (2011). Spermidine and resveratrol induce autophagy by distinct pathways converging on the acetylproteome. Researchers Universidad San Sebastián. [Link]

-

Spermidine vs Alternatives: Which Supplement Delivers Better Results? - Workup. (n.d.). Retrieved February 5, 2026, from [Link]

-

The Autophagy Inducer Spermidine Protects Against Metabolic Dysfunction During Overnutrition - PMC. (n.d.). Retrieved February 5, 2026, from [Link]

-

Spermidine may protect against age-related heart mitochondrial changes. (2022, January 13). NutraIngredients-USA.com. [Link]

-

Spermidine & Mitochondrial Dysfunction - spermidineLIFE® by Longevity Labs, Inc. (2025, July 15). Retrieved February 5, 2026, from [Link]

-

Auranofin accelerates spermidine-induced apoptosis via reactive oxygen species generation and suppression of PI3K/Akt signaling pathway in hepatocellular carcinoma - Fisheries and Aquatic Sciences. (n.d.). Retrieved February 5, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. endocrine-abstracts.org [endocrine-abstracts.org]

- 3. New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spermidine induces autophagy by inhibiting the acetyltransferase EP300 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. workuphq.com [workuphq.com]

- 6. Spermidine induces autophagy by inhibiting the acetyltransferase EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases [aginganddisease.org]

- 10. spermidinelife.us [spermidinelife.us]

- 11. Spermidine Enhances Mitochondrial Bioenergetics in Young and Aged Human-Induced Pluripotent Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Spermidine alleviates cardiac aging by improving mitochondrial biogenesis and function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. preprints.org [preprints.org]

- 15. prohealth.com [prohealth.com]

- 16. m.youtube.com [m.youtube.com]

- 17. The Autophagy Inducer Spermidine Protects Against Metabolic Dysfunction During Overnutrition - PMC [pmc.ncbi.nlm.nih.gov]

Spermidine-Mediated DNA Stabilization: Mechanistic Insights and Technical Applications

Executive Summary

Spermidine (

This guide details the biophysical mechanisms by which spermidine stabilizes DNA structure, drives B-to-Z conformational transitions, and facilitates toroidal condensation. It translates these mechanisms into actionable protocols for PCR optimization, difficult template sequencing, and structural biology applications.

The Electrostatic Interface: Mechanism of Action

The stabilization of DNA by spermidine is governed by the Manning Counterion Condensation Theory . In aqueous solution, the phosphate backbone of DNA creates a high linear charge density. Spermidine functions not merely by screening these charges but by condensing directly onto the helix, displacing the hydration shell and monovalent ions.

Phosphate Bridging and Groove Binding

Spermidine interacts with DNA through two distinct modes:

-

Backbone Neutralization: The protonated amine groups (

and -

Major/Minor Groove Localization: Spermidine localizes within the grooves, forming hydrogen bonds (N-H...O) with base pair acceptors. This bridging effect—where a single polyamine molecule spans the phosphate groups of adjacent helices—is the primary driver of DNA aggregation and lattice formation.

Key Insight for Researchers:

Unlike

, which binds diffusely, spermidine binds cooperatively. Once a critical concentration is reached, it triggers a phase transition (condensation) rather than a linear increase in shielding.

Structural Conformational Dynamics

Spermidine is a potent effector of DNA topology, capable of driving thermodynamically unfavorable transitions that are essential for specific biological functions and in vitro manipulations.

The B-DNA to Z-DNA Transition

Under physiological salt conditions, DNA predominantly exists in the right-handed B-form. However, sequences rich in alternating purine-pyrimidine bases (e.g.,

-

Mechanism: The high charge density of the Z-DNA backbone requires potent shielding to minimize inter-phosphate repulsion. Spermidine provides this shielding more effectively than monovalent ions, stabilizing Z-DNA at significantly lower physiological concentrations.

-

Physiological Relevance: This transition regulates immune responses. For instance, the enzyme cGAS (cyclic GMP-AMP synthase) binds B-DNA to trigger immune signaling.[3] Spermidine-induced conversion to Z-DNA inhibits cGAS binding, modulating the inflammatory response.[3]

Toroidal Condensation Pathway

In the presence of spermidine (typically >100 µM), DNA undergoes a collapse into highly organized toroidal structures.[4] This is critical for packaging (e.g., in sperm chromatin or viral capsids) and for preparing samples for Cryo-EM.

The Nucleation-Growth Model:

-

Nucleation Loop: A spontaneous thermal fluctuation creates a loop protected by spermidine bridges.

-

Proto-Toroid: The loop stabilizes, and adjacent DNA segments condense onto it.[4]

-

Growth: The structure grows outward/inward to form a complete toroid.

Visualization: Structural Transition Pathways

Figure 1: Spermidine-driven structural transitions from B-DNA to Z-DNA and Toroidal Condensates.

Technical Applications in R&D

PCR Optimization and Enzymatic Fidelity

Spermidine is a standard additive in PCR buffers, particularly for "difficult" templates (high GC content, plant extracts containing inhibitors).

Mechanism in PCR:

-

Specificity: Lowers the melting temperature (

) of non-specific primer-template mismatches while stabilizing perfect matches. -

Inhibitor Resistance: Binds to and precipitates negatively charged inhibitors (e.g., acidic polysaccharides in plant DNA) that would otherwise chelate

or bind the polymerase. -

Enzyme Enhancement: Stimulates the activity of T4 polynucleotide kinase and some DNA polymerases by stabilizing the enzyme-DNA complex.

Comparative Efficacy Table:

| Additive | Charge | Primary Function | Optimal Conc. Range | Risk of Inhibition |

| Magnesium ( | +2 | Cofactor for Taq | 1.5 - 4.0 mM | High (if excess) |

| Spermidine | +3 | Charge shielding, Specificity | 0.1 - 1.0 mM | Medium (precipitates DNA >2mM) |

| Spermine | +4 | High-density compaction | 0.1 - 0.5 mM | High (precipitates DNA easily) |

| DMSO | 0 | Disrupts secondary structure | 1% - 10% | Low (enzyme toxicity >10%) |

Crystallography and Cryo-EM

In structural biology, spermidine is used to induce liquid crystalline phases . This ordered arrangement is often a prerequisite for obtaining high-resolution diffraction data for nucleic acids. It promotes the formation of hexagonal lattices by bridging helices at a precise inter-helical distance (~25-30 Å).

Experimental Protocols

Protocol A: Spermidine-Enhanced PCR for High-Inhibitor Templates

Objective: Amplify DNA from plant or soil samples containing polyphenols/polysaccharides.

Reagents:

-

Spermidine trihydrochloride (Sigma-Aldrich, S2626), 100 mM stock (filter sterilized, stored at -20°C).

-

Standard PCR components.

Workflow:

-

Preparation: Thaw spermidine stock on ice. Crucial: Do not add spermidine directly to the DNA template concentrate; it may precipitate the DNA immediately.

-

Master Mix Assembly: Add spermidine to the water/buffer mixture before adding the template DNA.

-

Titration: For a standard 50 µL reaction, test final concentrations of 0.2 mM, 0.4 mM, and 0.8 mM .

-

Note: 0.4 mM is the most common optimum for plant genomic DNA.

-

-

Cycling: Proceed with standard thermal cycling. The extension time does not need adjustment.

Self-Validation Check:

-

Positive Control: Run a reaction with a known clean template + spermidine. If this fails, your spermidine stock may be degraded or too concentrated (causing precipitation).

-

Negative Control: No template. Spermidine should not induce primer-dimers.

Protocol B: Controlled DNA Condensation for AFM/EM Imaging

Objective: Create stable DNA toroids for structural analysis.

Reagents:

-

Linearized Plasmid DNA (e.g., pUC19), 10 ng/µL in 10 mM Tris-HCl (pH 7.5).

-

Low Salt Buffer: 10 mM Tris-HCl, 1 mM NaCl. (High salt inhibits condensation).

-

Spermidine Stock: 10 mM.

Step-by-Step Methodology:

-

Equilibration: Dilute DNA into the Low Salt Buffer. Ensure the solution is at room temperature.

-

Dropwise Addition: While gently vortexing the DNA solution (low speed), add spermidine to a final concentration of 100 µM - 200 µM .

-

Critical Step: Rapid addition or high concentrations (>1 mM) will result in amorphous aggregates (rods/clumps) rather than toroids.

-

-

Incubation: Incubate for 10 minutes at Room Temperature.

-

Fixation (Optional): For EM, you may need to fix the structures with 0.1% glutaraldehyde if the grid preparation wash steps are harsh.

-

Deposition: Deposit 5 µL onto a freshly cleaved mica surface (AFM) or glow-discharged grid (EM).

Visualization: Protocol Decision Logic

Figure 2: Decision logic for spermidine concentration and mixing speed based on experimental intent.

References

-

Manning, G. S. (1978). The molecular theory of polyelectrolyte solutions with applications to the electrostatic properties of polynucleotides. Quarterly Reviews of Biophysics.

-

Rich, A., & Zhang, S. (2003). Z-DNA: the long road to biological function. Nature Reviews Genetics.

-

Bloomfield, V. A. (1996). DNA condensation.[4][7][8][9][10][11][12] Current Opinion in Structural Biology.

-

Hud, N. V., & Vilfan, I. D. (2005). Toroidal DNA condensates: unraveling the fine structure and the role of nucleation in determining size.[13] Annual Review of Biophysics and Biomolecular Structure.

-

Zhao, W., et al. (2023).[3][6] Polyamine metabolism controls B-to-Z DNA transition to orchestrate DNA sensor cGAS activity.[3] Immunity.

Sources

- 1. Structural Analysis of Spermidine Synthase from Kluyveromyces lactis [mdpi.com]

- 2. Polyamine-induced B-DNA to Z-DNA conformational transition of a plasmid DNA with (dG-dC)n insert - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polyamine metabolism controls B-to-Z DNA transition to orchestrate DNA sensor cGAS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Visualizing the Formation and Collapse of DNA Toroids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. A liquid crystalline phase in spermidine-condensed DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Structural basis of polyamine–DNA recognition: spermidine and spermine interactions with genomic B-DNAs of different GC content probed by Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ligand-Induced DNA Condensation: Choosing the Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An electro-optical study of the mechanisms of DNA condensation induced by spermine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Abstract

Aging is an inexorable biological process characterized by a progressive decline in physiological function, rendering organisms susceptible to a myriad of chronic diseases.[1] The natural polyamine, spermidine, has emerged as a potent agent in the field of geroscience, demonstrating a remarkable capacity to modulate fundamental aging processes and ameliorate the pathology of age-related diseases.[1][2] This in-depth technical guide provides a comprehensive overview of the molecular mechanisms underpinning the therapeutic potential of spermidine, with a particular focus on its phosphate salt form. We will delve into its pivotal role in inducing autophagy, a cellular self-cleaning process, and explore its impact on neurodegenerative disorders, cardiovascular health, and cancer. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to facilitate further investigation into this promising molecule.

Introduction: The Polyamines and the Promise of Spermidine

Polyamines are ubiquitous polycationic molecules essential for a multitude of cellular processes, including cell growth, proliferation, and differentiation.[3] Spermidine, along with its precursor putrescine and its metabolic product spermine, is a key player in maintaining cellular homeostasis.[4] Notably, intracellular spermidine concentrations decline with age, a phenomenon correlated with the onset of age-related pathologies.[1][5] Exogenous supplementation with spermidine has been shown to extend lifespan in various model organisms, from yeast and worms to flies and mice, highlighting its potent anti-aging properties.[4][6][7]

The phosphate salt of spermidine is often utilized in research and supplementation due to its stability and bioavailability.[8] This guide will explore the multifaceted involvement of spermidine in combating age-related diseases, focusing on its core mechanisms of action.

The Central Mechanism: Autophagy Induction

The primary mechanism through which spermidine exerts its profound anti-aging effects is the induction of autophagy.[1][2] Autophagy is a highly conserved catabolic process whereby cells degrade and recycle damaged organelles and misfolded proteins, a critical function for maintaining cellular health and longevity.[4][9] The efficiency of autophagy declines with age, contributing to the accumulation of cellular debris and the progression of age-related diseases.

Spermidine stimulates autophagy through several interconnected pathways:

-

Inhibition of Acetyltransferases: Spermidine inhibits the activity of several acetyltransferases, including the E1A-associated protein p300 (EP300).[1][10] EP300 acetylates multiple proteins essential for autophagy, thereby inhibiting the process. By reducing EP300 activity, spermidine promotes the deacetylation of these target proteins, leading to the upregulation of autophagy-related genes (Atg) and the initiation of the autophagic cascade.[1][11] This epigenetic modification of histone H3 is a key event in spermidine-induced autophagy.[6]

-

Regulation of Transcription Factors: Spermidine can induce the expression of the transcription factor eIF5A, which in turn increases the synthesis of another critical transcription factor, TFEB.[1][11] TFEB is a master regulator of lysosomal biogenesis and autophagy, and its activation is crucial for the clearance of cellular waste.

-

mTOR-Independent Pathway: Notably, spermidine appears to induce autophagy through a mechanism that is independent of the well-known mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth and metabolism.[12] This offers a distinct therapeutic advantage, as it may circumvent some of the side effects associated with mTOR inhibitors.

Visualizing the Autophagy Pathway

Caption: Spermidine's multifaceted induction of autophagy.

Therapeutic Applications in Age-Related Diseases

The ability of spermidine to restore youthful levels of autophagy has profound implications for a range of age-related diseases.[1][13]

Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons and the accumulation of toxic protein aggregates.[14] Spermidine has shown significant neuroprotective effects in various preclinical models.

-

Alzheimer's Disease (AD): In models of AD, spermidine has been shown to reduce memory decline by inducing autophagy, which helps clear the pathological buildup of amyloid-beta plaques and tau tangles.[10][14][15] It also mitigates neuroinflammation and apoptosis of nerve cells.[10][14]

-

Parkinson's Disease (PD): Spermidine protects dopaminergic neurons, the primary cell type lost in PD, by maintaining mitochondrial function and inducing mitophagy, the selective removal of damaged mitochondria.[14][16] It also inhibits the aggregation of α-synuclein, a key pathological hallmark of PD.[14]

Cardiovascular Diseases

Aging is a major risk factor for cardiovascular diseases (CVDs).[14] Spermidine exerts significant cardioprotective effects, contributing to improved cardiovascular health in aging.[17]

-

Cardioprotection and Lifespan Extension: Studies in mice have demonstrated that dietary spermidine supplementation extends lifespan and reverses age-associated cardiac dysfunction.[7][12] This is achieved through the induction of cardiac autophagy and mitophagy, leading to improved mitochondrial respiration and function.[7][17]

-

Blood Pressure Regulation: High dietary spermidine intake in humans has been correlated with reduced blood pressure and a lower incidence of cardiovascular disease.[7][18][19] In animal models, spermidine has been shown to reduce hypertension and prevent cardiac hypertrophy.[7]

-

Mitochondrial Biogenesis: Spermidine can attenuate cardiac aging by improving mitochondrial biogenesis and function.[20][21] It achieves this by activating the SIRT1/PGC-1α signaling pathway, a key regulator of mitochondrial production.[20]

Cancer

The role of spermidine in cancer is complex and appears to be context-dependent.[22] While it is essential for cell proliferation and its levels are often elevated in tumors, recent research suggests it may also have anti-cancer properties.[22][23]

-

Tumor Suppression: Increased spermidine intake has been associated with the suppression of tumorigenesis.[23] It can exert anticancer effects by regulating cellular apoptosis and autophagy, and by modulating the expression of certain enzymes.[23]

-

Enhancing Immunotherapy: Spermidine has been shown to enhance the efficacy of cancer immunotherapy, specifically PD-1 blockade, by rejuvenating aging killer T-cells.[24] It can also promote anti-tumor immune responses by increasing the infiltration and activation of CD8+ T cells within the tumor microenvironment.[25]

Experimental Protocols

To facilitate research in this area, we provide detailed methodologies for key experiments.

Quantification of Spermidine in Biological Samples

Accurate measurement of spermidine levels is crucial for understanding its metabolism and effects. High-performance liquid chromatography (HPLC) coupled with fluorescence detection or tandem mass spectrometry (LC-MS/MS) are the gold-standard methods.[26][27][28]

Protocol: Spermidine Quantification by HPLC with Fluorescence Detection

-

Sample Preparation (Serum):

-

To 100 µL of serum, add 10 µL of an internal standard solution (e.g., 1,7-diaminoheptane).

-

Deproteinize the sample by adding 200 µL of 10% trichloroacetic acid (TCA).

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Collect the supernatant.

-

-

Derivatization:

-

To 50 µL of the supernatant, add 100 µL of saturated sodium carbonate solution and 100 µL of dansyl chloride solution (10 mg/mL in acetone).

-

Incubate at 60°C for 1 hour in the dark.

-

Add 50 µL of 10% proline solution to quench the reaction.

-

Extract the dansylated polyamines with 500 µL of toluene.

-

Vortex and centrifuge. Evaporate the toluene layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector with excitation at 340 nm and emission at 515 nm.

-

-

Quantification:

-

Generate a standard curve using known concentrations of spermidine.

-

Calculate the concentration in the samples based on the peak area ratio of spermidine to the internal standard.

-

Assessment of Autophagy Induction

Monitoring the induction of autophagy is key to evaluating the cellular effects of spermidine. Western blotting for key autophagy markers and fluorescence microscopy are common techniques.

Protocol: Western Blotting for LC3-II

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa, SH-SY5Y) at an appropriate density.

-

Treat cells with spermidine phosphate salt at various concentrations (e.g., 1-100 µM) for a specified time (e.g., 24 hours).

-

Include a negative control (vehicle) and a positive control (e.g., rapamycin).

-

For autophagic flux assessment, treat a parallel set of cells with an autophagy inhibitor (e.g., bafilomycin A1 or chloroquine) for the last few hours of the spermidine treatment.[29]

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against LC3 (which detects both LC3-I and the lipidated, autophagosome-associated form, LC3-II) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Normalize the LC3-II band intensity to a loading control (e.g., β-actin or GAPDH).

-

-

Analysis:

-

An increase in the LC3-II/LC3-I ratio or the absolute amount of LC3-II indicates an increase in autophagosome formation.

-

A further increase in LC3-II levels in the presence of an autophagy inhibitor confirms an increase in autophagic flux.

-

Visualizing the Experimental Workflow

Caption: Key experimental workflows for spermidine research.

Conclusion and Future Directions

Spermidine phosphate salt stands out as a highly promising therapeutic agent for combating age-related diseases. Its ability to robustly induce autophagy, a fundamental process for cellular maintenance, positions it as a key player in promoting healthy aging and longevity.[2] The extensive preclinical evidence supporting its efficacy in neurodegenerative and cardiovascular diseases, coupled with emerging insights into its role in cancer, underscores the vast therapeutic potential of this natural polyamine.

Future research should focus on several key areas:

-

Clinical Trials: While preclinical data is compelling, more large-scale, randomized controlled clinical trials in humans are needed to definitively establish the efficacy and optimal dosage of spermidine supplementation for various age-related conditions.[18][30]

-

Bioavailability and Metabolism: A deeper understanding of the pharmacokinetics and metabolism of spermidine phosphate salt in humans is crucial for optimizing its therapeutic application.[31]

-

Synergistic Therapies: Investigating the synergistic effects of spermidine with other therapeutic interventions, such as exercise and other anti-aging compounds, could lead to more potent strategies for promoting healthspan.[5]

References

-

Role of spermidine in longevity | ECEESPE2025 - Endocrine Abstracts. Available at: [Link]

-

A comprehensive review of spermidine: Safety, health effects, absorption and metabolism, food materials evaluation, physical and chemical processing, and bioprocessing - PubMed. Available at: [Link]

-

Spermidine – Unlocking the secrets of cellular aging and longevity - Biocrates. Available at: [Link]

-

New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases - PMC. Available at: [Link]

-

Molecular and cellular mechanisms of spermidine in age-related... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Induction of autophagy by spermidine promotes longevity. Available at: [Link]

-

Spermidine Affects Cardiac Function in Heart Failure Mice by Influencing the Gut Microbiota and Cardiac Galectin-3 - Frontiers. Available at: [Link]

-

Spermidine Promotes Cardioprotective Autophagy | Circulation Research. Available at: [Link]

-

Spermidine to the Rescue?|News|Center for Cancer Immunotherapy and Immunobiology. Available at: [Link]

-

Spermidine - autophagy & anti-aging research (2021) - YouTube. Available at: [Link]

-

The Molecular Role of Polyamines in Age-Related Diseases: An Update - MDPI. Available at: [Link]

-

Spermidine as a promising anticancer agent: Recent advances and newer insights on its molecular mechanisms - PMC. Available at: [Link]

-

Spermidine alleviates cardiac aging by improving mitochondrial biogenesis and function - PMC. Available at: [Link]

-

Spermidine inhibits neurodegeneration and delays aging via the PINK1-PDR1-dependent mitophagy pathway in C. elegans - PubMed. Available at: [Link]

-

Cardioprotection and lifespan extension by the natural polyamine spermidine - PMC. Available at: [Link]

-

Spermidine alleviates cardiac aging by improving mitochondrial biogenesis and function. Available at: [Link]

-

Spermidine Included in a Major New Clinical Study on Healthspan. Available at: [Link]

-

New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases. Available at: [Link]

-

Is Spermidine The Solution To Slow Down Cellular Aging? - The Ultimate Human. Available at: [Link]

-

Induction of autophagy by spermidine is neuroprotective via inhibition of caspase 3-mediated Beclin 1 cleavage - PMC. Available at: [Link]

-

Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC. Available at: [Link]

-

High-Dose Spermidine Supplementation Does Not Increase Spermidine Levels in Blood Plasma and Saliva of Healthy Adults: A Randomized Placebo-Controlled Pharmacokinetic and Metabolomic Study - PMC. Available at: [Link]

-

Effects of Spermidine Supplementation on Cognition and Biomarkers in Older Adults With Subjective Cognitive Decline: A Randomized Clinical Trial - PubMed. Available at: [Link]

-

The Autophagy Inducer Spermidine Protects Against Metabolic Dysfunction During Overnutrition - PMC. Available at: [Link]

-

Spermidine Rescues Bioenergetic and Mitophagy Deficits Induced by Disease-Associated Tau Protein - MDPI. Available at: [Link]

-

(PDF) Spermidine: A novel autophagy inducer and longevity elixir - ResearchGate. Available at: [Link]

-

The optimal method to measure polyamines in serum by using HPLC fluorescence detector. Available at: [Link]

-

(PDF) Induction of autophagy by spermidine promotes longevity - ResearchGate. Available at: [Link]

-

Molecular targets of spermidine: implications for cancer suppression - Cell Stress. Available at: [Link]

-

The polyamines spermidine and spermine retard the platination rate of single-stranded DNA oligomers and plasmids - DOI. Available at: [Link]

-

Spermidine potentiates anti-tumor immune responses and immunotherapy sensitivity in breast cancer. Available at: [Link]

-

Micro-scale strategy to detect spermine and spermidine by MALDI-TOF MS in foods and identification of apoptosis-related proteins by nano-flow UPLC-MS/MS after treatment with spermine and spermidine - PubMed. Available at: [Link]

-

Spermidine delays aging in humans - PMC - NIH. Available at: [Link]

-

Methods for Measuring Autophagy in Mice - PMC. Available at: [Link]

-

From longevity to cancer: Understanding the dual nature of polyamines - ecancer. Available at: [Link]

-

Spermidine Supplementation and It's Potential Benefits for Cardiovascular Health. Available at: [Link]

-

Spermidine or spermine pretreatment regulates organic metabolites and ions homeostasis in favor of white clover seed germination against salt toxicity - PubMed. Available at: [Link]

-

The Reality of Spermidine Supplementation with Dr Halland Chen - YouTube. Available at: [Link]

-

Spermidine in Food – Significance, Labeling, and Analysis - Galab Laboratories GmbH. Available at: [Link]

-

Spermidine is essential for fasting-mediated autophagy and longevity - PMC - NIH. Available at: [Link]

-

Quantitative LC-MS/MS analysis of polyamines and their metabolic precursors in lung tissue - Stanford University Mass Spectrometry. Available at: [Link]

Sources

- 1. New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. endocrine-abstracts.org [endocrine-abstracts.org]

- 3. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spermidine – Unlocking the secrets of cellular aging and longevity - biocrates life sciences gmbh [biocrates.com]

- 5. oxfordhealthspan.com [oxfordhealthspan.com]

- 6. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 7. Cardioprotection and lifespan extension by the natural polyamine spermidine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spermidine 23273-82-7 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. ahajournals.org [ahajournals.org]

- 13. A comprehensive review of spermidine: Safety, health effects, absorption and metabolism, food materials evaluation, physical and chemical processing, and bioprocessing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases [aginganddisease.org]

- 15. Spermidine Rescues Bioenergetic and Mitophagy Deficits Induced by Disease-Associated Tau Protein [mdpi.com]

- 16. Spermidine inhibits neurodegeneration and delays aging via the PINK1-PDR1-dependent mitophagy pathway in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Spermidine Affects Cardiac Function in Heart Failure Mice by Influencing the Gut Microbiota and Cardiac Galectin-3 [frontiersin.org]

- 18. m.youtube.com [m.youtube.com]

- 19. Tomorrow.bio [tomorrow.bio]

- 20. Spermidine alleviates cardiac aging by improving mitochondrial biogenesis and function - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Spermidine alleviates cardiac aging by improving mitochondrial biogenesis and function | Aging [aging-us.com]

- 22. From longevity to cancer: Understanding the dual nature of polyamines - ecancer [ecancer.org]

- 23. Spermidine as a promising anticancer agent: Recent advances and newer insights on its molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Spermidine to the Rescue?|News|Center for Cancer Immunotherapy and Immunobiology [ccii.med.kyoto-u.ac.jp]

- 25. jcancer.org [jcancer.org]

- 26. medipol.edu.tr [medipol.edu.tr]

- 27. Micro-scale strategy to detect spermine and spermidine by MALDI-TOF MS in foods and identification of apoptosis-related proteins by nano-flow UPLC-MS/MS after treatment with spermine and spermidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mass-spec.stanford.edu [mass-spec.stanford.edu]

- 29. Methods for Measuring Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Effects of Spermidine Supplementation on Cognition and Biomarkers in Older Adults With Subjective Cognitive Decline: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. High-Dose Spermidine Supplementation Does Not Increase Spermidine Levels in Blood Plasma and Saliva of Healthy Adults: A Randomized Placebo-Controlled Pharmacokinetic and Metabolomic Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthetic Pathway of Spermidine in Mammals

Abstract

Spermidine, a ubiquitous polyamine, is fundamentally involved in a myriad of cellular processes essential for mammalian life, including cell growth, differentiation, and apoptosis.[1] Its intricate biosynthetic pathway is a tightly regulated metabolic route, presenting a compelling area of study for researchers and a promising target for therapeutic intervention in various pathological conditions, from neurodegenerative diseases to cancer.[2][3] This technical guide provides a comprehensive exploration of the core biosynthetic pathway of spermidine in mammals, designed for researchers, scientists, and drug development professionals. We will delve into the key enzymatic steps, their regulatory mechanisms, and field-proven methodologies for their investigation. The causality behind experimental choices and the establishment of self-validating protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of Spermidine

Polyamines, including spermidine, spermine, and their precursor putrescine, are aliphatic polycations crucial for normal cellular function.[4] Their positive charges at physiological pH facilitate interactions with negatively charged macromolecules such as DNA, RNA, and proteins, thereby modulating gene expression, protein synthesis, and ion channel activity.[1][4] The cellular concentration of polyamines is meticulously controlled through a balance of biosynthesis, catabolism, and transport.[4] Dysregulation of this homeostasis is implicated in a range of diseases, underscoring the importance of understanding the underlying molecular pathways.[5] Spermidine, in particular, has garnered significant attention for its roles in promoting autophagy, reducing inflammation, and its potential anti-aging properties.[2][6]

The Core Biosynthetic Pathway of Spermidine

The synthesis of spermidine in mammals is a two-step enzymatic process that begins with the amino acid ornithine and utilizes S-adenosylmethionine (SAM) as a key substrate.

Step 1: The Genesis of Putrescine from Ornithine

The initial and rate-limiting step in polyamine biosynthesis is the decarboxylation of ornithine to produce putrescine.[7] This irreversible reaction is catalyzed by the enzyme ornithine decarboxylase (ODC) .[8]

-

Enzyme: Ornithine Decarboxylase (ODC)

-

Substrate: L-Ornithine

-

Product: Putrescine and Carbon Dioxide

-

Cofactor: Pyridoxal 5'-phosphate (PLP)[9]

The activity of ODC is a critical regulatory point in the pathway and is subject to complex control mechanisms, including transcriptional, translational, and post-translational regulation.[10] A key feature of ODC regulation is its rapid turnover, mediated by a unique ubiquitin-independent degradation by the 26S proteasome.[8] This degradation is stimulated by high polyamine levels in a negative feedback loop.[8]

Step 2: The Aminopropyl Transfer to Form Spermidine

The second step involves the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to putrescine, yielding spermidine.[11] This reaction is catalyzed by spermidine synthase (SRM) .[1]

-

Enzyme: Spermidine Synthase (SRM)

-

Substrates: Putrescine and Decarboxylated S-adenosylmethionine (dcSAM)

-

Products: Spermidine and 5'-methylthioadenosine (MTA)[1]

The aminopropyl donor, dcSAM, is generated from S-adenosylmethionine (SAM) by the enzyme S-adenosylmethionine decarboxylase (AdoMetDC or AMD1) .[12][13] The activity of AdoMetDC is another crucial regulatory point, being allosterically activated by putrescine and inhibited by high levels of spermidine and spermine.[14][15]

The overall pathway can be visualized as follows:

Caption: The core biosynthetic pathway of spermidine in mammals.

Regulation of the Spermidine Biosynthetic Pathway

The intracellular concentration of spermidine is tightly controlled through multiple regulatory mechanisms acting on the key enzymes ODC and AdoMetDC.

Transcriptional and Translational Control

The genes encoding ODC and AdoMetDC are subject to transcriptional regulation by various growth factors and hormones. More significantly, their translation is intricately controlled. The mRNAs for both enzymes possess long 5' untranslated regions (UTRs) with upstream open reading frames (uORFs) that can modulate the translation of the main coding sequence in response to polyamine levels.[16] High levels of spermidine and spermine inhibit the translation of ODC and AdoMetDC mRNA, providing a potent feedback inhibition mechanism.[10][16]

Post-Translational Regulation and Enzyme Stability

As mentioned, ODC has an exceptionally short half-life due to its rapid, ubiquitin-independent degradation by the proteasome.[8] This degradation is promoted by a protein called antizyme, the synthesis of which is, in turn, stimulated by high polyamine levels.[7] Antizyme binds to ODC monomers, preventing dimerization and targeting the complex for degradation.[7]

AdoMetDC activity is also regulated post-translationally. It is synthesized as a proenzyme that undergoes autocatalytic cleavage to generate the active enzyme, a process that is stimulated by putrescine.[12][17]

The intricate regulatory network is depicted below:

Caption: Key regulatory mechanisms of the spermidine biosynthetic pathway.

Methodologies for Studying Spermidine Biosynthesis

A robust understanding of the spermidine biosynthetic pathway necessitates reliable and reproducible experimental methodologies. The choice of method should be guided by the specific research question, balancing sensitivity, throughput, and the information required.

Quantification of Polyamines

Accurate measurement of intracellular and extracellular polyamine levels is fundamental. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[18][19]

Experimental Protocol: HPLC-based Quantification of Polyamines [18][19]

-

Sample Preparation:

-

For cell cultures, wash cells with ice-cold PBS and lyse by sonication or freeze-thaw cycles in a suitable buffer (e.g., 0.2 M perchloric acid).[18]

-

For tissues, homogenize in 0.2 M perchloric acid.

-

For serum or plasma, deproteinize with an equal volume of 10% trichloroacetic acid or perchloric acid.[19][20]

-

Centrifuge the lysate/homogenate at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet precipitated proteins.

-

Collect the supernatant containing the polyamines.

-

-

Derivatization:

-

Polyamines lack a chromophore, necessitating derivatization for UV or fluorescence detection.

-

Common derivatizing agents include dansyl chloride and o-phthalaldehyde (OPA).[21]

-

Incubate the supernatant with the derivatizing agent under optimized conditions (e.g., specific pH, temperature, and time).

-

-

HPLC Analysis:

-

Inject the derivatized sample onto a reverse-phase C18 column.[19]

-

Elute the polyamines using a gradient of an appropriate mobile phase (e.g., acetonitrile and water or a buffer).

-

Detect the derivatized polyamines using a fluorescence or UV detector set at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.[19]

-

Quantify the polyamines by comparing the peak areas to those of known standards.

-

Causality Behind Experimental Choices: Perchloric acid is used for its efficiency in precipitating proteins while keeping polyamines in the soluble fraction. Derivatization is crucial as it imparts fluorescent or UV-absorbing properties to the polyamines, enabling their sensitive detection by HPLC. The choice of derivatizing agent and HPLC conditions should be optimized for the specific polyamines of interest and the sample matrix.

Enzyme Activity Assays

Determining the catalytic activity of ODC and AdoMetDC provides direct insight into the flux through the biosynthetic pathway.

Experimental Protocol: Radiometric Assay for Ornithine Decarboxylase (ODC) Activity [9]

-

Reaction Setup:

-

Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer), pyridoxal phosphate (PLP), dithiothreitol (DTT), and the enzyme source (cell or tissue lysate).

-

The reaction is initiated by the addition of L-[1-¹⁴C]ornithine.

-

The reaction is carried out in a sealed vial with a center well containing a piece of filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide).

-

-

Incubation and Termination:

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by injecting an acid (e.g., 2 M citric acid) into the reaction mixture, which releases the ¹⁴CO₂.

-

-

Measurement of Radioactivity:

-

Allow the ¹⁴CO₂ to be trapped by the filter paper for an additional period.

-

Transfer the filter paper to a scintillation vial containing scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of ¹⁴CO₂ produced based on the specific activity of the L-[1- ¹⁴C]ornithine.

-

Express the ODC activity as pmol of CO₂ produced per minute per mg of protein.

-

Self-Validating System: The use of a radiolabeled substrate provides high sensitivity and specificity. The inclusion of appropriate controls, such as a reaction without the enzyme source or with a known ODC inhibitor (e.g., difluoromethylornithine, DFMO), is essential to validate the assay.

A similar radiometric assay can be employed for AdoMetDC activity using S-adenosyl-L-[carboxyl-¹⁴C]methionine as the substrate.

Gene and Protein Expression Analysis

Quantifying the expression levels of ODC, AdoMetDC, and SRM can provide valuable information about the regulation of the pathway.

-

Quantitative Real-Time PCR (qRT-PCR): Measures the mRNA levels of the target genes.

-

Western Blotting: Detects and quantifies the protein levels of the enzymes.

These standard molecular biology techniques should be performed with appropriate controls and normalization to housekeeping genes or total protein to ensure data accuracy.

Data Presentation and Interpretation

For clarity and ease of comparison, quantitative data should be summarized in a structured format.

Table 1: Representative Polyamine Concentrations in Mammalian Cells

| Polyamine | Concentration Range (nmol/10⁶ cells) |

| Putrescine | 1 - 10 |

| Spermidine | 10 - 100 |

| Spermine | 10 - 100 |

Note: These values can vary significantly depending on the cell type and proliferative state.

Table 2: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) |

| Ornithine Decarboxylase (ODC) | Ornithine | ~100 | Variable |

| S-Adenosylmethionine Decarboxylase (AdoMetDC) | SAM | ~50 | Variable |

| Spermidine Synthase (SRM) | Putrescine | ~30 | Variable |

| dcSAM | ~1 |

Note: Kinetic parameters are approximate and can be influenced by assay conditions and enzyme source.

Therapeutic Targeting of Spermidine Biosynthesis

The critical role of polyamines in cell proliferation has made their biosynthetic pathway an attractive target for drug development, particularly in oncology.[3]

-

Ornithine Decarboxylase Inhibitors: Difluoromethylornithine (DFMO, Eflornithine) is an irreversible inhibitor of ODC that has been used in the treatment of certain cancers and African trypanosomiasis.[9]

-

S-Adenosylmethionine Decarboxylase Inhibitors: Several inhibitors of AdoMetDC have been developed and show promise as anti-proliferative agents.[17]

Conversely, strategies to increase spermidine levels through supplementation are being explored for their potential anti-aging and neuroprotective effects.[22]

Conclusion

The biosynthetic pathway of spermidine in mammals is a highly regulated and fundamentally important metabolic route. A thorough understanding of its key enzymes, regulatory networks, and the methodologies to study them is crucial for advancing our knowledge of cellular physiology and for the development of novel therapeutic strategies. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to explore this fascinating and vital pathway.

References

-

PubChem. (n.d.). Spermidine and Spermine Biosynthesis. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). spermidine biosynthesis I. National Center for Biotechnology Information. Retrieved from [Link]

-

Igarashi, K., & Kashiwagi, K. (2018). Polyamine synthesis pathway. ResearchGate. Retrieved from [Link]

-

Lee, J., Michael, A. J., & Lee, J. (2021). New routes for spermine biosynthesis. National Center for Biotechnology Information. Retrieved from [Link]

-

Schmidt, C., & Lüscher, B. (2010). Regulation of ornithine decarboxylase activity by polyamines in yeast. ResearchGate. Retrieved from [Link]

-